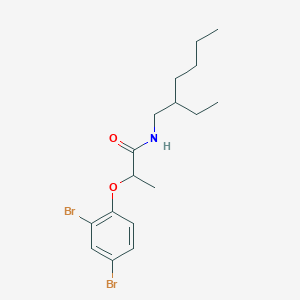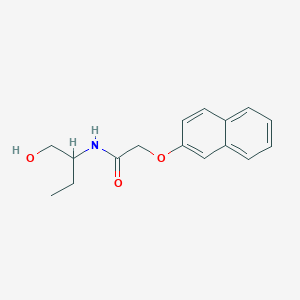
N-(1-hydroxybutan-2-yl)-2-naphthalen-2-yloxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-hydroxybutan-2-yl)-2-naphthalen-2-yloxyacetamide, also known as HBN-1, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon that is commonly found in coal tar and petroleum. HBN-1 is synthesized through a multi-step process that involves the reaction of naphthalene with various reagents. In
Wirkmechanismus
The mechanism of action of N-(1-hydroxybutan-2-yl)-2-naphthalen-2-yloxyacetamide is complex and involves multiple pathways. One of the primary mechanisms of action is the inhibition of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and is often overexpressed in cancer cells. By inhibiting HDAC, N-(1-hydroxybutan-2-yl)-2-naphthalen-2-yloxyacetamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(1-hydroxybutan-2-yl)-2-naphthalen-2-yloxyacetamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has also been shown to have anti-inflammatory and anti-oxidant effects. It can also improve insulin sensitivity and reduce blood glucose levels, making it a potential treatment for diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(1-hydroxybutan-2-yl)-2-naphthalen-2-yloxyacetamide in lab experiments is its high potency and specificity. This compound has a very low toxicity profile and can be used in a wide range of cell lines and animal models. However, one of the limitations of using N-(1-hydroxybutan-2-yl)-2-naphthalen-2-yloxyacetamide is its relatively high cost, which can be a barrier to its widespread use in research.
Zukünftige Richtungen
There are many potential future directions for research on N-(1-hydroxybutan-2-yl)-2-naphthalen-2-yloxyacetamide. One area of interest is in the development of new cancer treatments that target HDAC and other enzymes involved in cancer growth and proliferation. Another area of research is in the development of new drugs for the treatment of diabetes and other metabolic disorders. Additionally, N-(1-hydroxybutan-2-yl)-2-naphthalen-2-yloxyacetamide may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the potential of this compound and its many applications in scientific research.
Synthesemethoden
The synthesis of N-(1-hydroxybutan-2-yl)-2-naphthalen-2-yloxyacetamide involves several steps, including the reaction of naphthalene with 2-bromobutyric acid, followed by the reaction of the resulting product with hydroxylamine hydrochloride. The final step involves the reaction of the intermediate product with acetic anhydride to yield N-(1-hydroxybutan-2-yl)-2-naphthalen-2-yloxyacetamide. This synthesis method has been optimized and improved over the years, resulting in a highly efficient and scalable process for producing N-(1-hydroxybutan-2-yl)-2-naphthalen-2-yloxyacetamide in large quantities.
Wissenschaftliche Forschungsanwendungen
N-(1-hydroxybutan-2-yl)-2-naphthalen-2-yloxyacetamide has been widely studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. N-(1-hydroxybutan-2-yl)-2-naphthalen-2-yloxyacetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Eigenschaften
Molekularformel |
C16H19NO3 |
|---|---|
Molekulargewicht |
273.33 g/mol |
IUPAC-Name |
N-(1-hydroxybutan-2-yl)-2-naphthalen-2-yloxyacetamide |
InChI |
InChI=1S/C16H19NO3/c1-2-14(10-18)17-16(19)11-20-15-8-7-12-5-3-4-6-13(12)9-15/h3-9,14,18H,2,10-11H2,1H3,(H,17,19) |
InChI-Schlüssel |
FQVINIYRPCONMJ-UHFFFAOYSA-N |
SMILES |
CCC(CO)NC(=O)COC1=CC2=CC=CC=C2C=C1 |
Kanonische SMILES |
CCC(CO)NC(=O)COC1=CC2=CC=CC=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[(2-Methylphenyl)sulfonyl]oxy}-1-naphthyl 2-methylbenzenesulfonate](/img/structure/B290735.png)


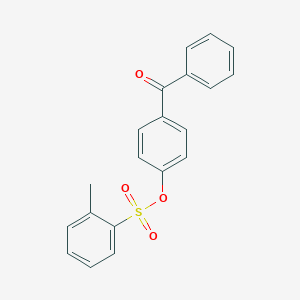



![Dimethyl 2-{[(2-methylphenyl)sulfonyl]amino}terephthalate](/img/structure/B290745.png)
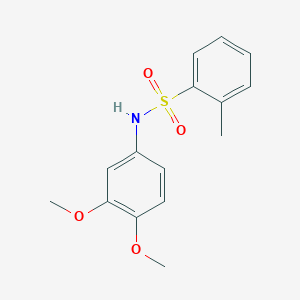
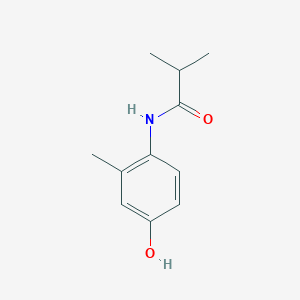

![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-ethoxybenzoate](/img/structure/B290755.png)

